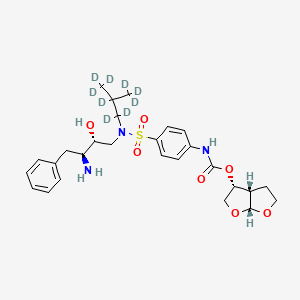
Darunavir-d9 Impurity
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Darunavir-d9 Impurity is a deuterated form of Darunavir, a second-generation synthetic non-peptidic protease inhibitor used in the treatment of human immunodeficiency virus (HIV) infections. The deuterated form is used to study the pharmacokinetics and metabolic pathways of Darunavir by replacing hydrogen atoms with deuterium, a stable isotope of hydrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Darunavir-d9 Impurity involves the incorporation of deuterium atoms into the Darunavir molecule. This can be achieved through various synthetic routes, including:
Hydrogen-Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterated solvents or deuterium gas.
Deuterated Reagents: Using deuterated reagents in the synthesis of Darunavir can lead to the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions under controlled conditions to ensure high purity and yield. The process may include:
Catalytic Exchange: Using catalysts such as palladium on carbon (Pd/C) to facilitate the exchange of hydrogen with deuterium.
Deuterated Solvents: Employing deuterated solvents like deuterated chloroform or deuterated methanol to achieve the desired deuteration.
Chemical Reactions Analysis
Types of Reactions
Darunavir-d9 Impurity undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reaction with reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions involving reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other nucleophiles or electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation: Formation of oxidized derivatives such as sulfoxides or sulfones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Darunavir-d9 Impurity has several scientific research applications, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion (ADME) of Darunavir in the body.
Metabolic Pathway Analysis: Helps in identifying and characterizing the metabolic pathways of Darunavir.
Drug Interaction Studies: Used to investigate potential drug-drug interactions involving Darunavir.
Analytical Method Development: Employed in the development and validation of analytical methods for quantifying Darunavir and its metabolites.
Mechanism of Action
Darunavir-d9 Impurity, like Darunavir, inhibits the human immunodeficiency virus (HIV) protease enzyme, preventing the cleavage of viral precursor proteins into mature functional proteins. This inhibition disrupts the viral replication cycle, reducing the viral load in infected individuals. The molecular targets and pathways involved include:
HIV Protease: The primary target of this compound.
Viral Replication Pathway: Inhibition of protease activity disrupts the processing of viral proteins, leading to the production of non-infectious viral particles.
Comparison with Similar Compounds
Similar Compounds
Ritonavir: Another protease inhibitor used in combination with Darunavir to enhance its efficacy.
Lopinavir: A protease inhibitor with a similar mechanism of action to Darunavir.
Atazanavir: A protease inhibitor used in the treatment of HIV infections.
Uniqueness of Darunavir-d9 Impurity
This compound is unique due to its deuterated nature, which allows for detailed pharmacokinetic and metabolic studies. The incorporation of deuterium atoms provides insights into the metabolic stability and pathways of Darunavir, making it a valuable tool in drug development and research.
Properties
Molecular Formula |
C27H37N3O7S |
|---|---|
Molecular Weight |
556.7 g/mol |
IUPAC Name |
[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[4-[[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propyl]sulfamoyl]phenyl]carbamate |
InChI |
InChI=1S/C27H37N3O7S/c1-18(2)15-30(16-24(31)23(28)14-19-6-4-3-5-7-19)38(33,34)21-10-8-20(9-11-21)29-27(32)37-25-17-36-26-22(25)12-13-35-26/h3-11,18,22-26,31H,12-17,28H2,1-2H3,(H,29,32)/t22-,23-,24+,25-,26+/m0/s1/i1D3,2D3,15D2,18D |
InChI Key |
GCDBSZUUKSTDCG-SYUAEXFJSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])N(C[C@H]([C@H](CC1=CC=CC=C1)N)O)S(=O)(=O)C2=CC=C(C=C2)NC(=O)O[C@H]3CO[C@@H]4[C@H]3CCO4 |
Canonical SMILES |
CC(C)CN(CC(C(CC1=CC=CC=C1)N)O)S(=O)(=O)C2=CC=C(C=C2)NC(=O)OC3COC4C3CCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















